molecular formula C10H15BrClNO B5272808 2-(2-bromophenoxy)-N-ethylethanamine hydrochloride

2-(2-bromophenoxy)-N-ethylethanamine hydrochloride

Cat. No.: B5272808
M. Wt: 280.59 g/mol
InChI Key: WZEQGVGOTKIPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromophenoxy)-N-ethylethanamine hydrochloride is a chemical compound that belongs to the class of phenoxyethylamines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the bromine atom in the phenoxy ring and the ethylamine side chain contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-ethylethanamine hydrochloride typically involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with ethylamine under suitable conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-ethylethanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

    Oxidation Reactions: The ethylamine side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include 2-(2-hydroxyphenoxy)-N-ethylethanamine and 2-(2-aminophenoxy)-N-ethylethanamine.

    Oxidation Reactions: Products include 2-(2-bromophenoxy)acetaldehyde and 2-(2-bromophenoxy)acetic acid.

    Reduction Reactions: Products include various reduced derivatives of the original compound.

Scientific Research Applications

2-(2-bromophenoxy)-N-ethylethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the manufacturing of specialty chemicals and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-ethylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylamine side chain play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromophenoxy)-N,N-diethylethanamine hydrochloride
  • 2-(2-bromophenoxy)ethylamine hydrochloride
  • 2-(2-bromophenoxy)-N-methylethanamine hydrochloride

Uniqueness

2-(2-bromophenoxy)-N-ethylethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethylamine side chain. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-2-12-7-8-13-10-6-4-3-5-9(10)11;/h3-6,12H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEQGVGOTKIPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=CC=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.